

# A Comparative Guide to the Selectivity Profiles of Leading FGFR Inhibitors

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## Compound of Interest

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of several prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. By providing a side-by-side look at their selectivity profiles, supported by experimental data, this document aims to facilitate informed decision-making in targeted cancer therapy research.

The dysregulation of FGFR signaling pathways is a known driver in various cancers, making FGFRs a critical target for therapeutic intervention.<sup>[1]</sup> A key consideration in the development and application of FGFR inhibitors is their selectivity profile, not only across the four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4) but also against other kinases in the human kinome.<sup>[1]</sup> This guide provides a comparative analysis of the selectivity of five notable FGFR inhibitors: futibatinib, erdafitinib, infigratinib, pemigatinib, and rogaratinib.

## Kinase Inhibition Profile: A Head-to-Head Comparison

The following table summarizes the in vitro inhibitory activity (IC<sub>50</sub> in nM) of the selected FGFR inhibitors against the four FGFR isoforms. It is important to note that the data presented is compiled from multiple sources, and direct comparison may be limited by variations in experimental conditions and the specific kinase panels used in each study.<sup>[2]</sup>

Inhibitor	FGFR1 (IC <sub>50</sub> , nM)	FGFR2 (IC <sub>50</sub> , nM)	FGFR3 (IC <sub>50</sub> , nM)	FGFR4 (IC <sub>50</sub> , nM)	Data Source(s)
Futibatinib	1.8 - 3.9	1.3 - 1.4	1.6	3.7 - 8.3	[2][3]
Erdafitinib	1.2	2.5	3.0	5.7	[2]
Infiratinib	0.9	1.4	1.0	>1000	[2]
Pemigatinib	0.4	0.5	1.2	30	[2]
Rogaratinib	1.6 - 11.2	<1 - 5.0	7.8 - 18.5	7.6 - 201	[4][5]

#### Key Observations:

- Futibatinib is a potent, irreversible inhibitor of FGFR1, 2, 3, and 4.[2][3] Its covalent binding mechanism offers the potential for more sustained target inhibition.[2]
- Erdafitinib is an ATP-competitive inhibitor of FGFR1-4.[6]
- Infiratinib is a selective inhibitor of FGFR1, 2, and 3, with significantly less activity against FGFR4.[7]
- Pemigatinib is another potent and selective inhibitor of FGFR1, 2, and 3.
- Rogaratinib is a potent and highly selective pan-FGFR inhibitor, demonstrating activity against all four FGFR subtypes.[4][8][9]

## Off-Target Kinase Inhibition

The selectivity of an FGFR inhibitor against other kinases is crucial for minimizing off-target side effects.

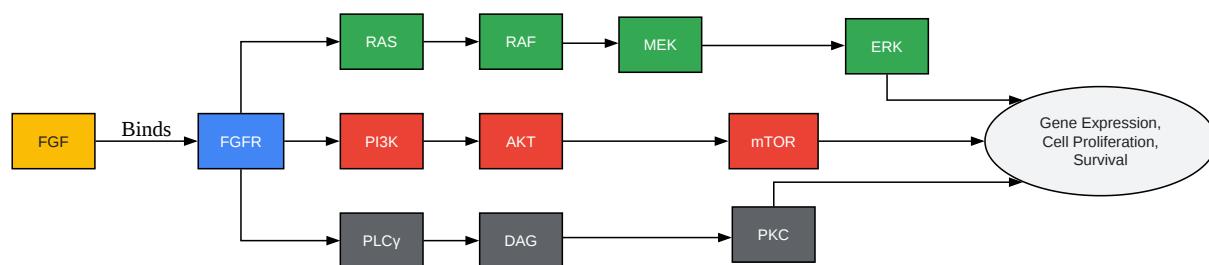
A study comparing erdafitinib, infiratinib, and pemigatinib against a panel of 255 kinases at a 1  $\mu$ M concentration revealed distinct off-target profiles.[2] While specific data points for each off-target kinase are extensive, the general finding is that these inhibitors are highly selective for FGFRs.

Futibatinib, in a separate study against 387 kinases at a 100 nM concentration, also demonstrated high selectivity.[2]

Rogaratinib was profiled against 468 kinase targets and was found to be highly selective for FGFRs.[4] At a concentration of 1  $\mu$ M, only 18 other kinases besides FGFR1-4 showed competition binding of greater than 65%. [4]

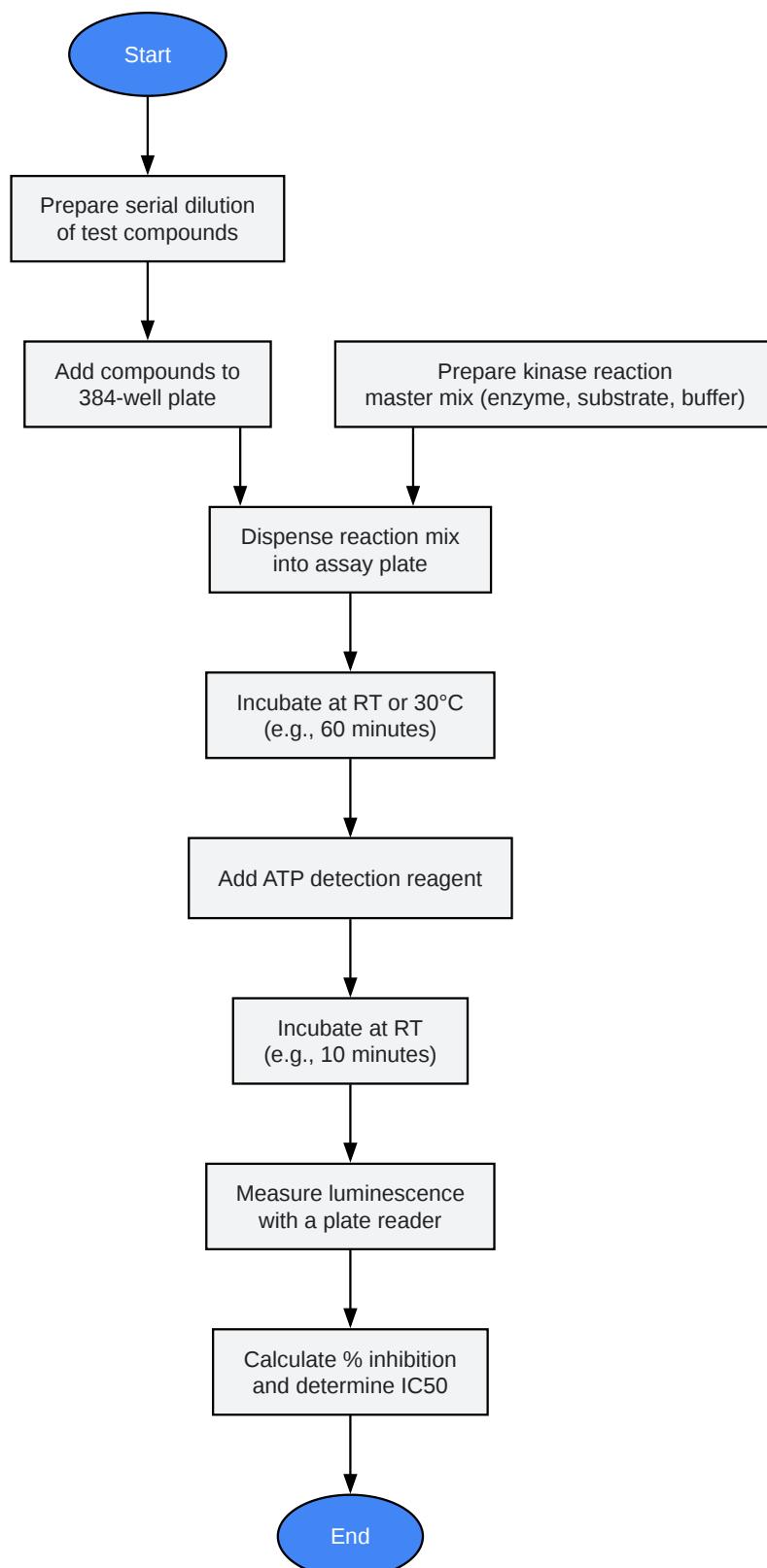
## Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the canonical FGFR signaling pathway and a typical workflow for a kinase inhibition assay.



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Canonical FGFR signaling pathways.

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